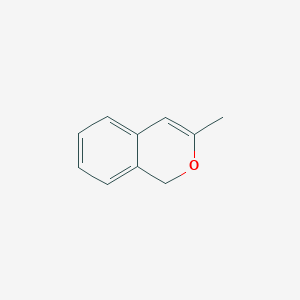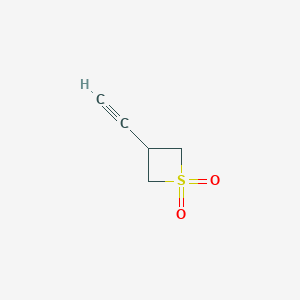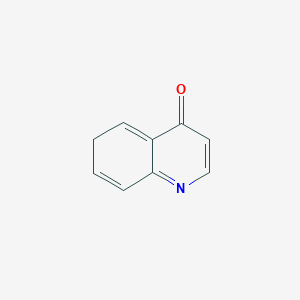
Quinolin-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-4(6H)-one, also known as 4-quinolone, is a heterocyclic organic compound with the molecular formula C9H7NO. It is a derivative of quinoline, featuring a carbonyl group at the 4-position. This compound is known for its broad spectrum of biological activities and is a crucial scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinolin-4(6H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzophenone with formic acid. Another method includes the reaction of aniline derivatives with β-ketoesters under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and versatility. These reactions allow the construction of complex molecular architectures in a single step, utilizing multiple starting materials in a convergent manner .
Chemical Reactions Analysis
Types of Reactions
Quinolin-4(6H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: It undergoes halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogen salts and hypervalent iodine reagents.
Major Products
The major products formed from these reactions include halogenated quinolones, hydroquinolines, and various substituted quinolones .
Scientific Research Applications
Quinolin-4(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound derivatives exhibit antibacterial, antifungal, and anticancer activities.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of quinolin-4(6H)-one involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and transcription . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific kinases and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a nitrogen atom in the ring.
4-Hydroxyquinoline: Similar structure but with a hydroxyl group at the 4-position.
2-Quinolone: Differing by the position of the carbonyl group.
Uniqueness
Quinolin-4(6H)-one is unique due to its specific biological activities and its ability to serve as a versatile scaffold for drug development. Its derivatives have shown significant potential in treating various diseases, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
752201-35-7 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6H-quinolin-4-one |
InChI |
InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h2-6H,1H2 |
InChI Key |
DDWLRVAFCALLCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC=CC(=O)C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)




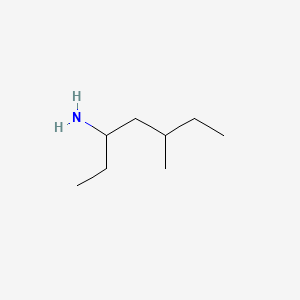

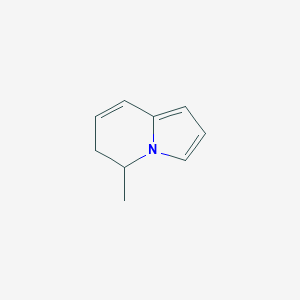
![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)
![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)
